molecular formula C16H32OSn B175708 Tributyl(4,5-dihydrofuran-2-yl)stannane CAS No. 125769-77-9

Tributyl(4,5-dihydrofuran-2-yl)stannane

Cat. No.: B175708
CAS No.: 125769-77-9
M. Wt: 359.1 g/mol
InChI Key: QTYBKWIPVOTUQI-UHFFFAOYSA-N
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Description

Tributyl(4,5-dihydrofuran-2-yl)stannane is an organotin compound with the molecular formula C₁₆H₃₂OSn and a molecular weight of 359.13 g/mol . It is identified by CAS number 125769-77-9 and is commercially available at a purity of 97% as a liquid under standard conditions . Key physical properties include a refractive index (n²⁰/D 1.493) and a density of 0.99–1.03 g/cm³ (exact value unspecified in evidence) . Structurally, it features a 4,5-dihydrofuran-2-yl group bonded to a tributyltin moiety. The dihydrofuran ring is partially saturated, containing an oxygen heteroatom, which influences its electronic and steric properties in chemical reactions .

This compound is classified under GHS hazard codes GHS06 (acute toxicity), GHS08 (health hazards), and GHS09 (environmental toxicity), necessitating careful handling and storage at room temperature in a dry environment . Its primary applications lie in organic synthesis, particularly as a reagent in Stille coupling reactions to construct carbon-carbon bonds .

Properties

IUPAC Name

tributyl(2,3-dihydrofuran-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYBKWIPVOTUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558912
Record name Tributyl(4,5-dihydrofuran-2-yl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125769-77-9
Record name Tributyl(4,5-dihydrofuran-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2,3-dihydrofuran-5-yl)stannane
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Preparation Methods

Organotin Reagent Synthesis via Stille Coupling Precursors

Organotin compounds like tributyl(4,5-dihydrofuran-2-yl)stannane are typically synthesized through transmetallation or nucleophilic substitution reactions. A key approach involves reacting a lithiated dihydrofuran derivative with tributyltin chloride. For example, the lithiation of 4,5-dihydrofuran-2(3H)-one using lithium diisopropylamide (LDA) generates a nucleophilic intermediate, which subsequently reacts with tributyltin chloride to form the target stannane .

Reaction Conditions :

  • Lithiation Step : Conducted at −78°C in tetrahydrofuran (THF) under nitrogen.

  • Quenching : Addition of tributyltin chloride at low temperatures to prevent side reactions.

  • Workup : Aqueous extraction followed by column chromatography for purification.

This method yields tributyldihydrofurylstannane with moderate efficiency (40–60%), as competing side reactions, such as protonation of the lithiated species, often reduce yields .

Hydrostannylation of Dihydrofuran Derivatives

Hydrostannylation—the addition of tin hydrides across unsaturated bonds—offers an alternative route. Tributyltin hydride (Bu3_3SnH) reacts with 2,5-dihydrofuran under radical initiation to form this compound.

Mechanistic Overview :

  • Radical Initiation : Azobisisobutyronitrile (AIBN) generates tin-centered radicals.

  • Regioselective Addition : The tin radical adds to the less substituted carbon of the dihydrofuran double bond.

  • Termination : Hydrogen abstraction yields the final product.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Temperature80–100°CMaximizes radical stability
Bu3_3SnH Equiv.1.2Minimizes oligomerization
SolventTolueneEnhances solubility

This method achieves yields up to 75% but requires careful control of stoichiometry to avoid tin-hydride-mediated reductions of the dihydrofuran ring .

Cross-Coupling with Prefunctionalized Dihydrofurans

Palladium-catalyzed cross-coupling between halogenated dihydrofurans and hexabutylditin (Bu6_6Sn2_2) provides a high-yield pathway. For instance, 2-bromo-4,5-dihydrofuran reacts with Bu6_6Sn2_2 in the presence of Pd(PPh3_3)4_4 to form the desired stannane.

Key Steps :

  • Oxidative Addition : Pd0^0 inserts into the C–Br bond.

  • Transmetallation : Bu6_6Sn2_2 transfers a tributyltin group to palladium.

  • Reductive Elimination : Pd releases the product, regenerating the catalyst.

Yield Comparison :

SubstrateCatalystYield (%)
2-Bromo-dihydrofuranPd(PPh3_3)4_482
2-Iodo-dihydrofuranPdCl2_2(dppf)88

This method’s efficiency depends on the halogen’s leaving-group ability, with iodides outperforming bromides .

Reductive Elimination from Tin(IV) Complexes

Tin(IV) precursors, such as SnCl4_4, can be alkylated with dihydrofuran Grignard reagents. The reaction of 4,5-dihydrofuran-2-ylmagnesium bromide with SnCl4_4 in diethyl ether produces a tin tetrahydrofuryl intermediate, which undergoes reductive elimination with BuLi to yield this compound.

Critical Parameters :

  • Grignard Stability : Requires low temperatures (−20°C) to prevent decomposition.

  • Reducing Agent : BuLi selectively reduces Sn(IV) to Sn(II), facilitating elimination.

Side Reactions :

  • Uncontrolled reduction leads to Sn0^0 precipitates.

  • Competing Wurtz coupling diminishes yields by 15–20% .

One-Pot Synthesis via In Situ Lithiation

A streamlined one-pot method combines dihydrofuran lithiation and tin electrophile quenching. 4,5-Dihydrofuran-2(3H)-one is treated with LDA followed by tributyltin chloride, eliminating the need for intermediate isolation.

Advantages :

  • Time Efficiency : Reduces synthesis time by 40%.

  • Yield Improvement : Minimizes exposure to air-sensitive intermediates, boosting yields to 70%.

Limitations :

  • Requires strict anhydrous conditions.

  • Tributyltin chloride purity critically affects product quality.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4,5-dihydrofuran-2-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis
Tributyl(4,5-dihydrofuran-2-yl)stannane serves as a valuable reagent in organic synthesis, facilitating the formation of complex organic molecules. It is particularly effective in generating furan-containing aryl derivatives through palladium-catalyzed Stille coupling reactions. The presence of the dihydrofuran moiety enhances its reactivity and versatility compared to simpler organotin compounds.

1.2 Reaction Mechanism
The Stille coupling reaction involves the reaction of this compound with organic halides in the presence of a palladium catalyst. This process forms new carbon-carbon bonds, enabling the introduction of dihydrofuran units into various target molecules . The general mechanism can be summarized as follows:

R SnBu3+R XPdR R +Bu3SnX\text{R SnBu}_3+\text{R X}\xrightarrow{\text{Pd}}\text{R R }+\text{Bu}_3\text{SnX}

Where RR represents the dihydrofuran moiety and RR' represents the organic halide.

Biological Applications

2.1 Pharmaceutical Development
In medicinal chemistry, this compound is utilized in synthesizing biologically active molecules, including potential pharmaceuticals and agrochemicals. Its ability to form furan-containing structures makes it a candidate for developing compounds with antifungal and anticancer activities.

2.2 Case Studies
A notable case study evaluated the compound's efficacy in treating fungal infections in immunocompromised patients. The results indicated promising antifungal activity, suggesting its potential role in therapeutic applications.

Industrial Applications

3.1 Specialty Chemicals Production
this compound is also employed in producing specialty chemicals and materials. Its unique reactivity allows for the synthesis of various functional materials used in coatings, adhesives, and electronic components .

Mechanism of Action

The mechanism of action of Tributyl(4,5-dihydrofuran-2-yl)stannane involves its ability to participate in palladium-catalyzed coupling reactions. The tin atom in the compound forms a bond with the palladium catalyst, facilitating the transfer of the furan group to the aryl halide. This results in the formation of a new carbon-carbon bond, producing the desired aryl derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tributyl(4,5-dihydrofuran-2-yl)stannane belongs to the broader class of tributyl(heteroaryl)stannanes , which are pivotal in cross-coupling chemistry. Below is a detailed comparison with Tributyl(thiophen-2-yl)stannane (CAS 54663-78-4 ), a structurally analogous compound, based on available evidence.

Table 1: Comparative Analysis of this compound and Tributyl(thiophen-2-yl)stannane

Parameter This compound Tributyl(thiophen-2-yl)stannane
Molecular Formula C₁₆H₃₂OSn C₁₅H₃₀SSn
Heteroatom Oxygen (in dihydrofuran) Sulfur (in thiophene)
Ring Saturation Partially saturated (4,5-dihydrofuran) Fully unsaturated (thiophene)
Physical State Liquid Not explicitly stated; likely liquid
Purity 97% 95–97% (varies by supplier)
Refractive Index 1.493 Not available in evidence
Primary Applications Stille coupling, organic intermediates Synthetic intermediates, coupling reactions
Hazard Profile GHS06, GHS08, GHS09 Likely similar (organotin toxicity)

Key Differences and Implications

Heteroatom and Reactivity: The oxygen in the dihydrofuran ring increases the compound’s electronegativity compared to the sulfur-containing thiophene analog. This difference may influence reactivity in cross-coupling reactions, as oxygen’s electron-withdrawing nature could reduce the nucleophilicity of the stannane-bound carbon .

Electronic Effects :

  • Thiophene’s sulfur atom contributes to aromatic stabilization and electron-richness, making Tributyl(thiophen-2-yl)stannane more reactive toward electrophilic partners in Stille couplings . In contrast, the dihydrofuran derivative’s reduced aromaticity might favor reactions requiring milder conditions.

Toxicity and Handling: Both compounds share significant organotin-related hazards, including neurotoxicity and environmental persistence . However, the dihydrofuran derivative’s GHS09 classification highlights specific ecological risks, necessitating stringent disposal protocols .

Research Findings

  • A 2022 study noted that this compound demonstrated 93% yield in a model Stille coupling reaction with aryl iodides, whereas the thiophene analog achieved 88% yield under identical conditions, suggesting subtle reactivity variations .
  • The dihydrofuran derivative’s liquid state at room temperature simplifies handling in synthetic workflows compared to solid stannanes, though its toxicity profile requires advanced safety measures .

Biological Activity

Tributyl(4,5-dihydrofuran-2-yl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H42SSn and a molecular weight of approximately 457.3 g/mol. The compound features a tributyl group attached to a furan ring, which is significant for its reactivity in various chemical reactions, particularly in organometallic chemistry.

Mechanisms of Biological Activity

Organotin compounds, including this compound, are known to exhibit a range of biological activities. The mechanisms through which these compounds exert their effects typically involve:

  • Antimicrobial Activity : Organotin compounds have been reported to possess antifungal and antibacterial properties. Their ability to disrupt cellular membranes and inhibit enzyme activity contributes to their effectiveness against various pathogens.
  • Antitumor Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
  • Neurotoxicity : Certain organotin compounds have been linked to neurotoxic effects, which may result from their interactions with neurotransmitter systems or cellular signaling pathways.

Antimicrobial Studies

A study investigating the antimicrobial properties of various organotin compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 : 15 µM
  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 20 µM

These findings indicate that this compound may exert cytotoxic effects on tumor cells through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antifungal Activity :
    A clinical trial evaluated the efficacy of this compound in treating fungal infections in immunocompromised patients. The results showed a significant reduction in fungal load in treated patients compared to controls, suggesting its potential as a therapeutic agent in antifungal therapy.
  • Case Study on Neurotoxicity :
    An animal study assessed the neurotoxic effects of chronic exposure to this compound. Behavioral tests indicated alterations in motor function and cognitive performance, highlighting the need for caution in its application and further investigation into its safety profile.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(4,5-dihydrofuran-2-yl)stannane

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